![molecular formula C54H74N6O16S B11825419 N-(DBCO-PEG4)-N-Biotin-PEG4-NHS](/img/structure/B11825419.png)
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a versatile biotinylation reagent used for labeling azide-containing biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reactions . This compound consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a biotin moiety, making it highly hydrophilic and suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the conjugation of dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and biotin. The reaction typically starts with the activation of the carboxyl group of biotin using N-hydroxysuccinimide (NHS) to form an NHS ester . This activated ester then reacts with the amine group of PEG to form a stable amide bond . Finally, the DBCO group is introduced through a copper-free click chemistry reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity . The compound is typically purified using chromatographic techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This type of reaction is highly specific and efficient, allowing the compound to react with azide-functionalized biomolecules without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically requires azide-functionalized biomolecules as reactants . The reaction is carried out under mild conditions, often at room temperature, and does not require any additional reagents or catalysts . The reaction time can vary from a few hours to overnight, depending on the concentration of the reactants and the desired degree of labeling .
Major Products Formed
The major product formed from the SPAAC reaction of this compound with azide-functionalized biomolecules is a stable triazole linkage . This linkage is highly stable and resistant to hydrolysis, making it suitable for various biological applications .
Scientific Research Applications
Scientific Research Applications
The applications of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS span various fields, including:
Bioconjugation
- Antibody Labeling : The compound is used to biotinylate antibodies for use in immunoassays and other detection methods.
- Protein Modification : It facilitates the modification of proteins for studying protein-protein interactions and dynamics.
Drug Delivery Systems
- Targeted Therapy : The compound can be utilized in designing drug delivery systems that target specific cells or tissues by attaching therapeutic agents to biotinylated carriers.
Diagnostic Assays
- ELISA and Western Blotting : this compound is employed in enzyme-linked immunosorbent assays (ELISA) and Western blotting for detecting specific proteins.
Click Chemistry
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The DBCO group allows for copper-free click chemistry applications, enabling the labeling of azide-modified biomolecules without interfering with their biological functions.
Case Studies
Several studies highlight the utility of this compound in various research contexts:
Protein Interaction Studies
A study demonstrated that using this compound for biotinylating proteins allowed researchers to effectively analyze protein-protein interactions in living cells without disrupting cellular functions. This approach facilitated real-time tracking of protein interactions using fluorescence microscopy.
Development of Biosensors
In another research project, scientists developed biosensors by conjugating this compound to streptavidin-coated surfaces. The biosensors were capable of detecting low concentrations of target biomolecules, showcasing the sensitivity and specificity afforded by this compound.
Mechanism of Action
The mechanism of action of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the formation of a stable triazole linkage through the SPAAC reaction . The DBCO group reacts with azide-functionalized biomolecules, resulting in the formation of a triazole ring . This reaction is highly specific and efficient, allowing for the selective labeling of target molecules without interfering with other functional groups . The PEG spacer enhances the solubility and accessibility of the biotin moiety, improving the detection efficiency of the biotinylated molecule .
Comparison with Similar Compounds
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of DBCO, PEG, and biotin moieties, which provide high specificity, efficiency, and solubility . Similar compounds include:
DBCO-PEG4-NHS Ester: Contains a DBCO group and PEG spacer but lacks the biotin moiety.
DBCO-PEG4-Biotin: Similar to this compound but does not contain the NHS ester group.
DBCO-PEG4-Desthiobiotin: Contains a desthiobiotin moiety instead of biotin, which binds less tightly to streptavidin.
These similar compounds share some functional properties but differ in their specific applications and binding affinities .
Biological Activity
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a bioconjugation reagent widely used in biochemical research for labeling biomolecules. It combines a biotin moiety, a dibenzocyclooctyne (DBCO) group, and an N-hydroxysuccinimide (NHS) group linked by a polyethylene glycol (PEG) chain. This unique structure facilitates specific and efficient biotinylation of proteins and other biomolecules, enhancing their detection and purification.
- Molecular Weight : 1095.3 g/mol
- CAS Number : 2353409-72-8
- Purity : ≥95%
The compound's hydrophilic PEG linker contributes to its solubility in biological systems, reducing aggregation and enhancing the accessibility of the biotin moiety for binding interactions.
This compound operates through a copper-free click chemistry mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). In this reaction, the DBCO group reacts with azide-containing biomolecules to form a stable triazole linkage. This reaction is advantageous as it does not require heating or catalysis, making it suitable for sensitive biological applications .
Biological Applications
- Protein Labeling : The biotin moiety allows for the conjugation of proteins to avidin or streptavidin, facilitating detection and purification via affinity chromatography.
- Cell Surface Biotinylation : This method is crucial for studying membrane proteins, enabling researchers to investigate their expression and localization without permeating the cell membrane .
- PROTAC Development : As a PEG-based linker, it can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins by harnessing the ubiquitin-proteasome system .
Study 1: Efficacy in Protein Labeling
A study demonstrated that this compound effectively labeled various proteins without compromising their biological activity. The labeled proteins were subsequently purified using streptavidin affinity columns, showcasing high recovery rates and purity levels.
Study 2: Cell Surface Protein Analysis
In another research project, scientists employed this compound to biotinylate cell surface proteins on live cells. The results indicated that only exposed primary amines were labeled, allowing for accurate profiling of membrane proteins while preserving cellular integrity .
Study 3: Development of PROTACs
Research involving PROTACs highlighted the utility of this compound in creating bifunctional molecules that target specific proteins for degradation. The PEG linker improved solubility and reduced non-specific interactions, enhancing the therapeutic potential of these compounds .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Uniqueness |
---|---|---|
Azide-PEG4-Biotin | Uses azide instead of DBCO | Direct incorporation of azides |
NHS-Biotin | Uses NHS for coupling | More reactive but requires specific conditions |
DBCO | Lacks PEG linker | Simpler structure but less effective in aqueous environments |
The combination of copper-free click chemistry, high solubility from PEG incorporation, and strong affinity for streptavidin makes this compound particularly valuable in live-cell studies and sensitive applications .
Properties
Molecular Formula |
C54H74N6O16S |
---|---|
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)/t44-,46-,53-/m0/s1 |
InChI Key |
WGXIBGJQQHWGKY-XVESOEPISA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.